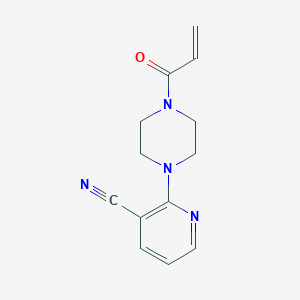
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD9291 selectively inhibits the mutant EGFR, which is commonly found in NSCLC patients.
Mechanism of Action
AZD9291 selectively inhibits the mutant N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide, which is commonly found in NSCLC patients. Mutations in the N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide gene lead to the activation of the N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide signaling pathway, which promotes cell growth and survival. AZD9291 binds to the mutant N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide and inhibits its activity, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
AZD9291 has been shown to have significant biochemical and physiological effects in NSCLC cells. In preclinical studies, AZD9291 has been shown to inhibit cell growth, induce apoptosis, and inhibit the N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide signaling pathway. In clinical trials, AZD9291 has been shown to have a favorable safety profile and significant antitumor activity in patients with advanced NSCLC.
Advantages and Limitations for Lab Experiments
AZD9291 has several advantages for lab experiments, including its high selectivity for mutant N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide, its favorable safety profile, and its significant antitumor activity in NSCLC cells. However, AZD9291 also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the development of AZD9291. One direction is the development of combination therapies that target multiple signaling pathways in NSCLC cells. Another direction is the development of biomarkers to predict the response to AZD9291 in NSCLC patients. Additionally, the development of new-generation N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide TKIs with improved efficacy and safety profiles is an area of active research.
Synthesis Methods
The synthesis of AZD9291 involves a series of chemical reactions. The first step involves the synthesis of 3-fluoro-4-methoxybenzenesulfonyl chloride, which is then reacted with 3-(6-bromopyridazin-3-yl)aniline to form 3-(6-(benzenesulfonyloxy)pyridazin-3-yl)aniline. This compound is then reacted with 6-azepan-1-amine to form the final product, AZD9291.
Scientific Research Applications
AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In preclinical studies, AZD9291 has shown significant antitumor activity against N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide-mutant NSCLC cells. In clinical trials, AZD9291 has shown promising results in patients with advanced NSCLC who have developed resistance to first-generation N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide TKIs.
properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c1-31-22-11-9-19(16-20(22)24)32(29,30)27-18-8-6-7-17(15-18)21-10-12-23(26-25-21)28-13-4-2-3-5-14-28/h6-12,15-16,27H,2-5,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRYGOVEEMHXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2948141.png)

![1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol](/img/structure/B2948143.png)
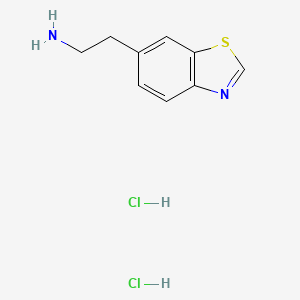


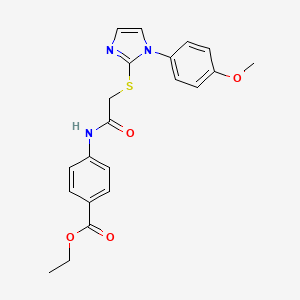

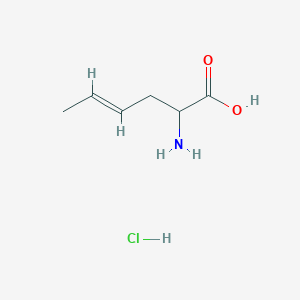
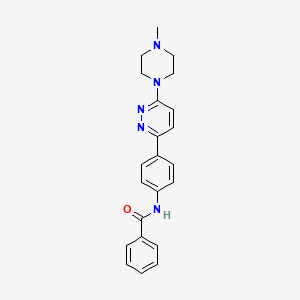
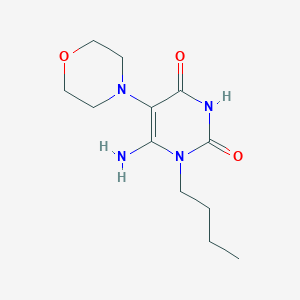
![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]propanamide](/img/structure/B2948162.png)
